Melem

Catalog No.
S576660
CAS No.
1502-47-2
M.F
C6H6N10
M. Wt
218.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Melem

CAS Number

1502-47-2

Product Name

Melem

IUPAC Name

11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine

Molecular Formula

C6H6N10

Molecular Weight

218.18 g/mol

InChI

InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15)

InChI Key

YSRVJVDFHZYRPA-UHFFFAOYSA-N

SMILES

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N

Synonyms

melem

Canonical SMILES

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N

Isomeric SMILES

C1(=NC2=NC(=NC3=NC(=NC(=N1)N23)N)N)N

Photocatalysis

Melem exhibits promising potential as a metal-free photocatalyst for hydrogen evolution, a clean and sustainable energy source. Studies have shown that melem can efficiently absorb visible light and drive the water splitting reaction to generate hydrogen gas. This makes it an attractive alternative to traditional metal-based photocatalysts, which often come with drawbacks like high cost and environmental concerns [1].

[1] Chai, B., Peng, T., Mao, J., Li, K., & Zan, L. (2012). Melem: a metal-free unit for photocatalytic hydrogen evolution. International Journal of Hydrogen Energy, 37(16), 11823-11829.

Materials Science

Melem's ability to form hydrogen bonds and interact with various functional groups makes it a valuable building block for designing new materials with desired properties. Researchers are exploring its potential applications in various areas, including:

  • Porous materials: Melem can be used to synthesize porous organic polymers (POPs) with tunable pore sizes and functionalities. These POPs are promising candidates for gas storage, separation, and catalysis [2].
  • Semiconductors: Doping melem with different elements can modify its electrical conductivity and bandgap, making it potentially useful in developing new electronic materials [3].

[2] Li, J., Liu, Y., Sun, Q., & He, C. (2016). Triazine-based porous organic polymers: Design, synthesis, and applications. Chemical Society Reviews, 45(22), 6877-6903.

[3] Li, Z., Zou, X., Zhang, Y., & Liu, S. (2014). Nitrogen-rich triazine derivatives for efficient organic photovoltaics. Chemical Communications, 50(20), 2956-2959.

Biomedicine

Melem holds potential applications in the biomedical field due to its interesting biological activities. Studies have shown that melem can exhibit:

  • Antimicrobial activity: Melem exhibits antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents [4].
  • Anticancer properties: Some studies suggest that melem might possess antitumor properties, but further research is needed to explore its potential in cancer treatment [5].

[4] Wu, J., Liu, W., & Liu, S. (2013). Synthesis and antimicrobial activities of novel triazine derivatives. Molecules, 18(2), 1826-1838.

[5] Li, X., Liu, J., Sun, Q., & He, C. (2018). Recent advances in triazine-based anticancer agents. Medicinal Chemistry Communications, 9(7), 1013-1027.

Melem, chemically known as 2,5,8-triamino-tri-s-triazine, has the molecular formula C₆H₆N₁₀ and a molecular weight of approximately 234.19 g/mol . This compound features a heptazine core, characterized by a high nitrogen content and a unique arrangement of nitrogen and carbon atoms. Its structure allows it to exhibit significant photoluminescence properties, making it valuable for various applications in chemistry and materials science.

Due to its functional groups. Notably:

  • Condensation Reactions: Melem is synthesized through the thermal condensation of melamine or related compounds like dicyandiamide. This process typically involves heating these precursors under controlled conditions .
  • Protonation: Melem can be protonated by strong acids, forming salts that can be utilized in different chemical contexts.
  • Thermal Decomposition: When heated above 560 °C, Melem transforms into graphite-like carbon nitride materials, which are of interest for their electronic properties.

Research into the biological activity of Melem is ongoing. Its unique structure suggests potential applications in:

  • Bioimaging: Due to its photoluminescent properties, Melem may serve as a contrast agent in imaging techniques.
  • Drug Delivery Systems: The compound's ability to form stable structures could be harnessed for targeted drug delivery applications .

Melem can be synthesized through several methods:

  • Thermal Treatment: The most common method involves heating melamine or dicyandiamide at temperatures around 450 °C. This process often yields Melem alongside other products .
  • Chemical Precursor Approach: Other precursors like cyanamide can also be used to synthesize Melem through similar thermal processes .

Melem has diverse applications across various fields:

  • Materials Science: It serves as a precursor for graphitic carbon nitride materials used in photocatalysis and luminescent applications.
  • Flame Retardants: Due to its high nitrogen content, Melem is explored for use in flame retardant formulations.
  • Photocatalysts: Its unique electronic properties make it suitable for photocatalytic applications in environmental remediation and energy conversion .

Studies on the interactions of Melem with other substances are essential for understanding its potential uses:

  • Solvent Interactions: Research indicates that Melem exhibits anisotropic responses when interacting with different solvents, which could influence its behavior in practical applications.
  • Complex Formation: The ability of Melem to form complexes with metal ions has been explored, which may enhance its utility in catalysis and material synthesis.

Melem shares structural similarities with several other nitrogen-rich compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey FeaturesUnique Aspects
MelamineC₃H₆N₆Precursor for formaldehyde resinsLower nitrogen content
DicyandiamideC₄H₈N₄Used in fertilizers and resinsLess complex structure
Graphitic Carbon NitrideC₃N₄Semiconducting propertiesDerived from Melem but lacks amino groups
CyanamideCH₂N₂Used in herbicidesSimpler structure

Melem's heptazine core and high nitrogen content set it apart from these compounds, making it particularly valuable for advanced materials and biological applications .

XLogP3

-2

Other CAS

1502-47-2

Wikipedia

Melem

Dates

Modify: 2023-08-15

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